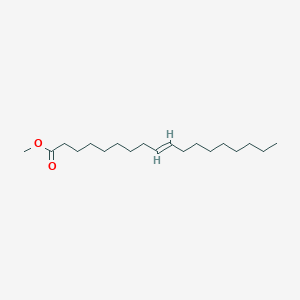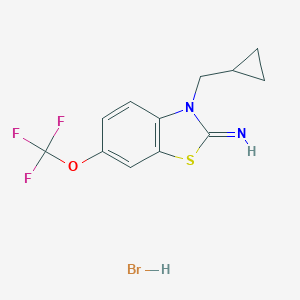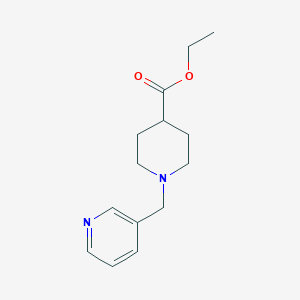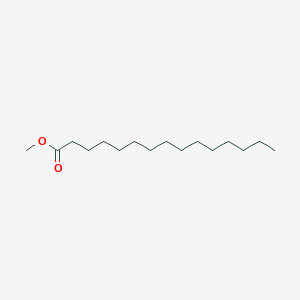![molecular formula C9H14O B153936 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene CAS No. 125354-05-4](/img/structure/B153936.png)
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a bicyclic, spiro-epoxide that has a wide range of biochemical and physiological effects. It is synthesized through a multi-step process and has been used in various research applications.5]oct-5-ene.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular signaling pathways.
Effets Biochimiques Et Physiologiques
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene in lab experiments is its unique structure and properties. This compound has a spiro-epoxide structure that is not commonly found in other compounds, making it a useful tool for studying the structure-activity relationships of various compounds. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound in lab experiments.
Orientations Futures
There are many potential future directions for the study of 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene. One area of research is the development of new drugs that target specific enzymes and proteins that are inhibited by this compound. Another area of research is the development of new antibiotics that utilize the antibacterial and antifungal properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene involves a multi-step process that includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetate. This intermediate is then reacted with sodium methoxide to form the spiro-epoxide. The final product is obtained by hydrolysis of the spiro-epoxide. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Applications De Recherche Scientifique
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as a drug target for cancer treatment, as well as for its antibacterial and antifungal properties. This compound has also been used as a reagent in organic synthesis reactions and in the development of new chemical sensors.
Propriétés
Numéro CAS |
125354-05-4 |
|---|---|
Nom du produit |
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2,6-dimethyl-1-oxaspiro[2.5]oct-5-ene |
InChI |
InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10-9/h3,8H,4-6H2,1-2H3 |
Clé InChI |
WBMQKLJSBXWZTH-UHFFFAOYSA-N |
SMILES |
CC1C2(O1)CCC(=CC2)C |
SMILES canonique |
CC1C2(O1)CCC(=CC2)C |
Synonymes |
1-Oxaspiro[2.5]oct-5-ene, 2,6-dimethyl-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)



![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)


